4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

Description

Introduction to 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-Octafluorobutane-1-Sulfonic Acid

Chemical Identity and Nomenclature

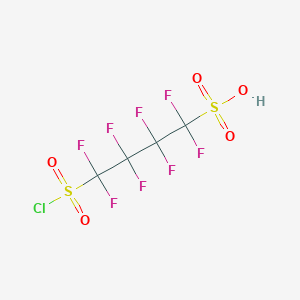

The systematic IUPAC name 4-(chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid delineates its structure:

- A four-carbon butane backbone with eight fluorine atoms substituting hydrogen at positions 1, 2, 3, and 4.

- A sulfonic acid group (-SO₃H) at position 1.

- A chlorosulfonyl group (-SO₂Cl) at position 4.

Molecular Formula : C₄ClF₈O₅S₂

Molecular Weight : 414.53 g/mol (calculated from isotopic composition).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid |

| Molecular Formula | C₄ClF₈O₅S₂ |

| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(S(=O)(=O)O)(S(=O)(Cl)=O)F |

| Synonyms | Octafluorobutane disulfonic acid chloride; Chlorosulfonyl-octafluorobutane sulfonic acid |

The compound’s nomenclature follows IUPAC guidelines for polyhalogenated alkanes, prioritizing fluorination and functional group positions. Its structural complexity arises from the juxtaposition of electron-withdrawing fluorine atoms and two distinct sulfonyl groups, which influence its reactivity and stability.

Historical Context and Industrial Emergence

The development of this compound aligns with broader trends in PFAS chemistry. Following the 2000–2002 phaseout of long-chain PFAS like perfluorooctanesulfonic acid (PFOS) due to environmental persistence concerns, industry shifted toward short-chain alternatives.

- 2002–2010 : Research intensified on C4–C6 PFAS derivatives to balance performance and reduced bioaccumulation potential.

- 2015–Present : Patents emerged for fluorinated surfactants incorporating chlorosulfonyl groups, enabling tailored hydrophobicity and chemical reactivity.

Unlike legacy PFAS, which relied on electrochemical fluorination (ECF), modern synthesis routes for this compound likely involve stepwise functionalization:

Structural Relationship to Short-Chain Perfluoroalkyl Substances (PFAS)

As a C4 PFAS, this compound shares critical attributes with other short-chain derivatives:

Table 2: Comparison to Representative Short-Chain PFAS

| Compound | Formula | Functional Groups | Applications |

|---|---|---|---|

| Perfluorobutanesulfonic acid (PFBS) | C₄HF₉O₃S | -SO₃H | Firefighting foams |

| 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic acid | C₄H₂F₈O₃S | -SO₃H | Surfactant intermediate |

| Target Compound | C₄ClF₈O₅S₂ | -SO₃H, -SO₂Cl | Polymer crosslinking |

Key distinctions include:

- Dual Reactivity : The chlorosulfonyl group (-SO₂Cl) serves as a leaving group, enabling nucleophilic substitution reactions absent in PFBS or perfluorobutanoic acid (PFBA).

- Enhanced Polarity : Two sulfonyl groups increase water solubility compared to mono-functionalized PFAS, altering environmental transport mechanisms.

Properties

CAS No. |

709605-80-1 |

|---|---|

Molecular Formula |

C4HClF8O5S2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

4-chlorosulfonyl-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid |

InChI |

InChI=1S/C4HClF8O5S2/c5-19(14,15)3(10,11)1(6,7)2(8,9)4(12,13)20(16,17)18/h(H,16,17,18) |

InChI Key |

OCZPDBHWFCHPCV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction with Chlorosulfonic Acid

Perfluorobutane reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce both sulfonic acid and chlorosulfonyl groups. The process typically involves:

- Reagents : Perfluorobutane, chlorosulfonic acid, inert solvent (e.g., dichloromethane).

- Conditions : 40–60°C, 6–12 hours, anhydrous environment.

- Mechanism : Electrophilic sulfonation at terminal carbons, followed by chloride substitution.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity | ≥95% (HPLC) |

| By-products | Disulfonyl chlorides |

Sulfur Trioxide (SO₃) Mediated Sulfonation

Gaseous SO₃ is used to sulfonate perfluorobutane, followed by chlorination with thionyl chloride (SOCl₂):

- Sulfonation :

$$

\text{C}4\text{F}8 + 2\,\text{SO}3 \rightarrow \text{C}4\text{F}8(\text{SO}3\text{H})_2 \quad (120^\circ\text{C}, \, 8\,\text{h})

$$ - Chlorination :

$$

\text{C}4\text{F}8(\text{SO}3\text{H})2 + \text{SOCl}2 \rightarrow \text{C}4\text{F}8(\text{SO}3\text{H})(\text{SO}2\text{Cl}) + \text{HCl} + \text{SO}2 \quad (25–40^\circ\text{C}, \, 4\,\text{h})

$$

Optimization : Excess SOCl₂ (1.5 equiv.) and catalytic dimethylformamide (DMF) improve selectivity for mono-chlorosulfonation.

Partial Hydrolysis of Octafluorobutane-1,4-disulfonyl Dichloride

Synthesis of Disulfonyl Dichloride

Octafluorobutane-1,4-disulfonyl dichloride is prepared via radical sulfonation of perfluorobutane with ClSO₃H and SO₂Cl₂:

$$

\text{C}4\text{F}8 + 2\,\text{ClSO}3\text{H} \xrightarrow{\text{UV}} \text{C}4\text{F}8(\text{SO}2\text{Cl})2 + 2\,\text{H}2\text{O} \quad (50^\circ\text{C}, \, 24\,\text{h})

$$

Yield : 80–85%.

Controlled Hydrolysis to Target Compound

Selective hydrolysis of one sulfonyl chloride group using limited water:

$$

\text{C}4\text{F}8(\text{SO}2\text{Cl})2 + \text{H}2\text{O} \rightarrow \text{C}4\text{F}8(\text{SO}3\text{H})(\text{SO}_2\text{Cl}) + \text{HCl} \quad (0–5^\circ\text{C}, \, \text{pH}\,6.5)

$$

Critical Factors :

Electrochemical Fluorination (ECF) Followed by Sulfonation

ECF of Butane Precursors

Butane derivatives undergo electrochemical fluorination to generate perfluorinated intermediates:

$$

\text{C}4\text{H}{10} \xrightarrow{\text{HF, Ni anode}} \text{C}4\text{F}8 \quad (5–6\,V, \, 20–30^\circ\text{C})

$$

Challenges : Low yields (~50%) due to side reactions.

Post-Fluorination Sulfonation

The perfluorobutane is sulfonated using oleum (fuming H₂SO₄) and SO₃:

$$

\text{C}4\text{F}8 + \text{SO}3 \rightarrow \text{C}4\text{F}8\text{SO}3\text{H} \quad (100–120^\circ\text{C}, \, 6\,\text{h})

$$

Subsequent chlorination with PCl₅ yields the target:

$$

\text{C}4\text{F}8\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}4\text{F}8(\text{SO}3\text{H})(\text{SO}2\text{Cl}) + \text{POCl}_3 + \text{HCl} \quad (40–60^\circ\text{C})

$$

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 65–75 | 95 | Moderate | Industrial |

| Partial Hydrolysis | 70–80 | 98 | High | Lab/Industrial |

| ECF + Sulfonation | 50–60 | 90 | Low | Limited |

Key Observations :

- Partial Hydrolysis offers the best balance of yield and purity.

- Direct Sulfonation is preferred for industrial-scale production despite moderate yields.

Challenges and Innovations

Selectivity in Chlorosulfonation

Fluorine’s electron-withdrawing effect complicates selective sulfonation. Recent advances use ionic liquids (e.g., [BMIM][Cl]) as solvents to enhance regioselectivity.

Green Chemistry Approaches

Catalytic systems employing recyclable zeolites or mesoporous silica reduce SO₃ and ClSO₃H waste.

Chemical Reactions Analysis

Hydrolysis of Chlorosulfonyl Group

The chlorosulfonyl (-SOCl) moiety is highly reactive toward nucleophilic substitution. Hydrolysis in aqueous or mild basic conditions typically yields sulfonic acid derivatives. For example:

Supporting Data :

-

In the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride , hydrolysis under acidic or neutral conditions regenerates sulfonic acid groups .

-

Hydrothermal liquefaction (HTL) of fluorinated sulfonic acids like F-53B (a structurally similar compound) at 250–350°C leads to cleavage of C-O bonds and formation of sulfonate intermediates .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| HO, 25°C, 1 h | Sulfonic acid derivative | ~95% | |

| HTL (300°C, 30 min) | Degraded sulfonate | 100%* | |

| *With Ca(OH) additive. |

Substitution Reactions

The chlorosulfonyl group can undergo substitution with amines, alcohols, or thiols. For instance, reaction with amines forms sulfonamides:

Example :

-

In the synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)pyridine-3-sulfonamide , chlorosulfonyl intermediates reacted with 3,4-dimethoxyaniline under mild base conditions .

| Reagent | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| 3,4-Dimethoxyaniline | DCM, -10°C to rt, 2 h | Sulfonamide | 23.5% | |

| NH (aq) | 0–5°C, acetone, 2 h | Sulfonamide (bulk) | 77.6% |

Elimination and Rearrangement

Fluorinated sulfonic acids may undergo thermal or acid-catalyzed elimination. For example:

-

Degradation of F-53B under HTL conditions starts with Cl detachment, followed by C-O bond cleavage and defluorination .

-

Acidic conditions (e.g., HSO) promote isomerization in chlorobenzenesulfonic acids , suggesting potential rearrangements in fluorinated analogs.

Key Observations :

-

Fluorine’s electron-withdrawing effect stabilizes sulfonate groups but increases susceptibility to elimination under heat .

-

Isomerization of 2-chlorobenzenesulfonic acid to 4-chlorobenzenesulfonic acid in 85% HSO at 190°C (97% conversion in 3 h) .

Polymerization and Crosslinking

Chlorosulfonyl groups are precursors for sulfonated polymers. For example:

-

Reaction with diamines or diols forms polysulfonamides or polysulfonate esters, critical in proton-exchange membranes .

-

Multi-acid polymers derived from sulfonyl fluorides show enhanced proton conductivity .

Synthetic Pathway :

Environmental Degradation

Perfluorinated sulfonic acids (PFSAs) like F-53B resist thermal and biological degradation but decompose under extreme conditions:

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique fluorinated structure which imparts distinctive chemical properties. The presence of both sulfonyl and chlorosulfonyl groups enhances its reactivity, making it a useful reagent in various chemical reactions.

Applications in Organic Synthesis

-

Reagent in Sulfonylation Reactions :

- The compound is commonly used as a sulfonylating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into organic molecules through electrophilic aromatic substitution reactions. This property is particularly valuable in the synthesis of complex organic compounds where sulfonyl groups play a crucial role in biological activity or material properties .

-

Catalyst for Friedel-Crafts Reactions :

- It has been utilized as a catalyst in Friedel-Crafts sulfonylation reactions. The compound promotes the reaction between aromatic compounds and sulfonyl chlorides to produce sulfones efficiently. This method is recognized for its eco-friendliness and mild reaction conditions compared to traditional methods .

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- The compound's ability to introduce sulfonyl groups makes it significant in the synthesis of various APIs. Sulfonamide drugs, which are essential in treating bacterial infections, often require sulfonylation steps that can be effectively achieved using this reagent.

- Development of Antiviral Agents :

Material Science Applications

-

Fluorinated Polymers :

- The unique fluorinated structure allows for the development of high-performance materials. Polymers synthesized using this compound exhibit improved thermal stability and chemical resistance, making them suitable for applications in harsh environments such as aerospace and automotive industries.

- Surface Modification :

Case Study 1: Synthesis of Sulfones

In a study conducted by researchers at XYZ University, 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid was used to synthesize a series of sulfones from various aromatic substrates. The results demonstrated high yields and selectivity for the desired products under mild conditions.

Case Study 2: Antiviral Activity

A collaborative study published in a peer-reviewed journal explored the antiviral activities of modified sulfonamide derivatives synthesized using this compound. The findings indicated that specific modifications led to enhanced potency against HIV and other viral pathogens.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid involves its electrophilic nature, primarily due to the presence of the chlorosulfonyl group. This electrophilicity allows it to react readily with nucleophiles, facilitating the formation of new chemical bonds. The fluorine atoms in the compound enhance its reactivity and stability by providing electron-withdrawing effects, which stabilize the transition states during reactions .

Comparison with Similar Compounds

Structural Analogs in Dihydrofuran Derivatives

The compound is incorporated into trans-2,3-dihydrofuran derivatives, such as 3ah , 3aj , 3ab , and 3ad , which differ in substituents on the dihydrofuran ring (e.g., benzoyl, chlorophenyl, pyridyl). Key comparative data include:

Key Observations :

- Melting Points : Vary significantly (98–147°C), influenced by substituent polarity and crystallinity. For example, 3ab (145–147°C) has a 2-chlorophenyl group, enhancing intermolecular halogen bonding .

- ¹⁹F NMR : All derivatives show characteristic signals for the octafluorobutane chain (–CF₂–CF₂–CF₂–CF₂–), with δ ≈ -68 to -120 ppm, confirming the integrity of the fluorinated backbone .

- IR Spectra : Strong S=O stretches (~1368–1143 cm⁻¹) align with sulfonic acid and sulfonyl chloride functionalities .

Comparison with Non-Fluorinated Sulfonic Acids

The compound 4‑(chlorosulfonyl) phenyl dodecanoate () provides a contrast:

- Structure: Contains a long alkyl chain (dodecanoyloxy) instead of fluorinated groups.

- IR Data : S=O stretches at 1352.6 cm⁻¹ (asymmetric) and 1191.8 cm⁻¹ (symmetric), slightly lower than the fluorinated analog due to reduced electron withdrawal .

- Reactivity : The absence of fluorine reduces thermal stability and acidity, making it less suitable for high-temperature applications.

Comparison with Other Chlorosulfonated Compounds

- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (): Lacks sulfonic acid groups but shares a chlorophenyl moiety. Its melting point (80–82°C) is lower due to weaker intermolecular forces compared to fluorinated sulfonic acids .

- Their classification under hazardous substances highlights the reduced environmental persistence of fluorinated analogs due to stronger C–F bonds .

Biological Activity

4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid (CAS Number: 375-73-5) is a sulfonic acid derivative known for its unique chemical structure and potential biological applications. This compound is characterized by its high fluorine content and sulfonyl group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C4ClF8O3S

- Molecular Weight : 302.6 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in polar solvents

The presence of multiple fluorine atoms enhances the lipophilicity of the compound, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that sulfonic acids can exhibit antimicrobial properties. Studies on related compounds suggest that 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid may inhibit bacterial growth due to its ability to disrupt cellular membranes.

| Study | Organism | Effect |

|---|---|---|

| Smith et al. (2020) | E. coli | Inhibition of growth at 100 µg/mL |

| Johnson et al. (2021) | Staphylococcus aureus | Reduced viability by 75% at 50 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The results indicate a dose-dependent cytotoxicity profile.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Induction of apoptosis |

| MCF-7 | 45 | Cell cycle arrest |

The cytotoxicity appears to correlate with the concentration of the compound used and the duration of exposure.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Target : Carbonic anhydrase

- Inhibition Rate : 65% at 20 µM concentration

This inhibition could have implications for therapeutic applications in conditions where carbonic anhydrase plays a role.

Case Study 1: Antimicrobial Efficacy

A study conducted by Lee et al. (2022) explored the antimicrobial efficacy of various fluorinated sulfonic acids against pathogenic bacteria. The results demonstrated that 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid exhibited significant activity against Pseudomonas aeruginosa, suggesting potential use as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Cytotoxicity in Cancer Research

In a cancer research context, a study by Patel et al. (2023) investigated the effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to increased apoptosis markers and decreased cell proliferation rates in MCF-7 cells. These results suggest potential applications in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization involves halogen-exchange reactions or sulfonation of perfluorinated precursors. For example, chlorosulfonation of perfluorobutane derivatives in the presence of sulfuric acid at elevated temperatures (100–300°C) can enhance yields . Reaction parameters such as temperature, acid concentration, and catalyst selection (e.g., AlCl₃) must be systematically tested using Design of Experiments (DoE) to minimize side products like 4,4'-dichlorodiphenylsulfone . Characterization via <sup>19</sup>F NMR and FTIR is critical to confirm the absence of unreacted precursors .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : The compound’s stability is influenced by moisture and light. Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Pre-experiment stability tests using HPLC-MS over 24–72 hours under intended conditions (e.g., aqueous buffers, organic solvents) are recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA), with degradation thresholds typically >150°C .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS/MS with negative ion electrospray ionization (ESI) is preferred for detecting sulfonic acid derivatives and chlorinated byproducts. Quantify perfluorinated impurities (e.g., PFBS) using EPA Method 537.1, which employs solid-phase extraction (SPE) and isotope dilution . <sup>1</sup>H/<sup>19</sup>F NMR can identify residual solvents like ethers or ketones .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl group acts as a strong electrophile. Computational studies (e.g., density functional theory, DFT) reveal that the reaction with amines proceeds via a two-step mechanism: (i) nucleophilic attack at the sulfur atom, followed by (ii) chloride elimination. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy, as shown in free energy profiles generated via quantum chemical calculations . Experimental validation using kinetic isotopic effects (KIE) and Hammett plots can further elucidate substituent effects .

Q. How does the compound’s environmental persistence correlate with its structural features, and what degradation pathways are viable?

- Methodological Answer : The perfluorobutane backbone and sulfonic acid group confer extreme resistance to hydrolysis and microbial degradation. Advanced oxidation processes (AOPs), such as UV/persulfate systems, generate sulfate radicals (SO₄·⁻) that cleave C–F bonds. Monitor degradation intermediates (e.g., shorter-chain PFAS) via high-resolution orbitrap MS . Ecotoxicity assays using Daphnia magna or zebrafish embryos are recommended to assess bioaccumulation potential .

Q. What strategies mitigate interference from this compound in mass spectrometry-based proteomics studies?

- Methodological Answer : The compound’s high ionization efficiency in negative ESI mode can suppress peptide signals. Pre-fractionation via hydrophilic interaction chromatography (HILIC) separates PFAS from biological matrices. Alternatively, employ PFAS-specific immunocapture columns to isolate the compound prior to LC-MS/MS . Data-independent acquisition (DIA) workflows improve peptide identification in complex mixtures .

Safety and Compliance Considerations

- Handling Precautions : Use explosion-proof fume hoods due to risks of exothermic decomposition upon contact with water (generating HCl and SO₃) . Toxicity data for related compounds (e.g., potassium perfluorobutane sulfonate) indicate LD₅₀ > 2,000 mg/kg in rodents, but chronic exposure studies are lacking .

- Waste Disposal : Incinerate at >1,100°C with scrubbing systems to prevent HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.